molecular formula C15H10F5NO B4792263 N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No. B4792263
M. Wt: 315.24 g/mol
InChI Key: XAASCOPKZPZOMF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as AMG-837, is a small molecule inhibitor of glucagon receptor (GCGR). It has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM).

Mechanism of Action

AMG-837 binds to the extracellular domain of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide and prevents the binding of glucagon. This leads to a decrease in hepatic glucose production and an increase in insulin secretion, which results in improved glucose control. The exact mechanism of action of AMG-837 is still under investigation.
Biochemical and Physiological Effects:
In animal models of T2DM, AMG-837 has been shown to improve glucose control, reduce fasting glucose levels, and improve glucose tolerance. It has also been shown to reduce hepatic glucose production and increase insulin secretion. AMG-837 has been shown to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

AMG-837 is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, which makes it a valuable tool for studying the role of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in glucose homeostasis. However, its limited solubility in water and low oral bioavailability make it challenging to administer in animal studies. In addition, the high cost of synthesis and limited availability of the compound may limit its use in some laboratories.

Future Directions

There are several future directions for the study of AMG-837. One area of research is the optimization of the synthesis method to improve yield and reduce cost. Another area of research is the development of more soluble analogs of AMG-837 that can be administered orally. In addition, further studies are needed to elucidate the mechanism of action of AMG-837 and to determine its potential therapeutic applications in the treatment of T2DM and other metabolic disorders.
In conclusion, AMG-837 is a small molecule inhibitor of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide that has been extensively studied for its potential therapeutic applications in the treatment of T2DM. Its potent and selective inhibition of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide makes it a valuable tool for studying the role of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in glucose homeostasis. However, its limited solubility and high cost of synthesis may limit its use in some laboratories. Further studies are needed to optimize the synthesis method, develop more soluble analogs, and determine its potential therapeutic applications.

Scientific Research Applications

AMG-837 has been extensively studied for its potential therapeutic applications in the treatment of T2DM. N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is a G-protein-coupled receptor that plays a critical role in glucose homeostasis. Glucagon, the ligand for N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, is a hormone that stimulates hepatic glucose production and promotes hyperglycemia. Inhibition of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to improve glucose control in animal models of T2DM. AMG-837 has been shown to be a potent and selective inhibitor of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in vitro and in vivo.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c1-6-3-7(2)5-8(4-6)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASCOPKZPZOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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